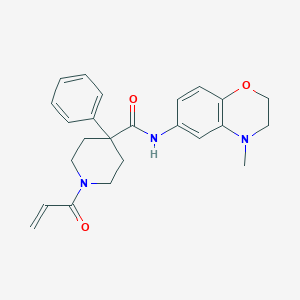

![molecular formula C20H19N5O5 B2468295 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide CAS No. 1021099-21-7](/img/structure/B2468295.png)

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It has a molecular formula of C22H23N7O5 and an average mass of 465.462 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that phenyl-substituted compounds at the R2 site, bearing electron-donating groups, favored the antibacterial activity .Physical And Chemical Properties Analysis

The compound has a molecular formula of C22H23N7O5 and an average mass of 465.462 Da . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current literature.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide:

Anticancer Research

This compound has shown potential as an anticancer agent. The triazolo[4,3-b]pyridazine scaffold is known for its ability to inhibit various cancer cell lines. Research has indicated that derivatives of this scaffold can induce apoptosis and inhibit cell proliferation in cancer cells . The presence of the 3,4-dimethoxyphenyl group enhances its cytotoxic activity, making it a promising candidate for further development in cancer therapy.

Antimicrobial Applications

The 1,2,4-triazole moiety in this compound is well-documented for its antimicrobial properties. Studies have demonstrated that compounds containing this moiety exhibit significant antibacterial and antifungal activities . This makes the compound a valuable candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Anti-inflammatory Agents

Research has shown that triazole derivatives possess anti-inflammatory properties. The compound’s structure allows it to interact with inflammatory pathways, potentially reducing inflammation and associated symptoms . This application is particularly relevant for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis.

Antioxidant Properties

The compound’s structure includes functional groups that can scavenge free radicals, thereby exhibiting antioxidant properties . This makes it a potential candidate for protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases.

Neurological Research

The compound’s ability to cross the blood-brain barrier and its interaction with neurological receptors make it a candidate for neurological research. It could be explored for its potential in treating neurological disorders such as Alzheimer’s disease and epilepsy . The triazole ring system is known for its neuroprotective effects, which could be beneficial in these applications.

Agrochemical Applications

In the field of agrochemistry, triazole derivatives are used as fungicides and herbicides . The compound’s structure suggests it could be effective in protecting crops from fungal infections and controlling weed growth, contributing to increased agricultural productivity.

Material Science

The unique chemical properties of the compound make it suitable for applications in material science. It can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation . This could have implications for creating more durable and efficient materials for various industrial applications.

Catalysis

The compound’s structure allows it to act as a catalyst in organic reactions. Its ability to facilitate chemical transformations can be leveraged in synthetic chemistry to develop more efficient and selective catalytic processes . This application is particularly relevant for the pharmaceutical industry, where efficient synthesis of complex molecules is crucial.

Future Directions

The future directions of research on this compound could involve further exploration of its biological activities, given that triazole compounds are known to exhibit a wide range of pharmacological properties . Additionally, the synthesis methods could be optimized, and the compound could be tested against various diseases to understand its full potential.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Mode of Action

For instance, some derivatives have been found to upregulate pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate pro-oncogenic cell survival proteins like Bcl-2 .

Biochemical Pathways

For example, they have been associated with the regulation of angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor, which are crucial for tumor growth regulation .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies are crucial for understanding the bioavailability of the compound.

Result of Action

Similar compounds have been associated with significant anticancer activity, showing effectiveness towards various cancer cell lines .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature .

properties

IUPAC Name |

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O5/c1-27-14-6-5-13(12-16(14)28-2)19-23-22-17-7-8-18(24-25(17)19)30-11-9-21-20(26)15-4-3-10-29-15/h3-8,10,12H,9,11H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDFWNYROKCGEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2468212.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride](/img/structure/B2468216.png)

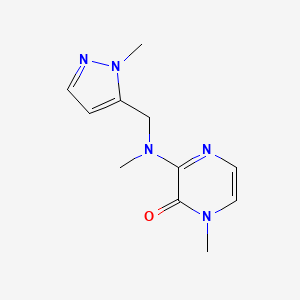

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2468218.png)

![[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride](/img/no-structure.png)

![3,4-dimethyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2468221.png)

![2,4-dichloro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2468222.png)

![ethyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2468229.png)

![1-(2,3-Dichlorobenzoyl)-4-[[5-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B2468232.png)

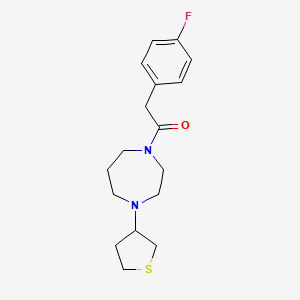

![7-Fluoro-2-methyl-3-[[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2468234.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468235.png)